molecular formula C12H14N2 B12565193 2-Amino-6-ethyl-3-methylquinoline

2-Amino-6-ethyl-3-methylquinoline

Cat. No.: B12565193
M. Wt: 186.25 g/mol
InChI Key: COPGYNHTOKQERN-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with an amino group at the 2-position, an ethyl group at the 6-position, and a methyl group at the 3-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-3-methylquinoline can be achieved through several methods. One common approach involves the reaction of aniline with propionic aldehyde in the presence of a catalyst. For instance, microporous zeolites such as H-Y and H-Ymmm have been used as catalysts to achieve high conversion rates and selectivity . The reaction typically proceeds at elevated temperatures (around 160°C) and requires an acidic catalyst to promote the formation of the quinoline ring.

Another method involves the use of environmentally friendly Nafion-catalyzed synthesis under microwave irradiation. This method allows for the preparation of substituted 2-ethyl-3-methylquinolines from anilines and propionaldehyde derivatives with good to excellent yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. The use of zeolites and other heterogeneous catalysts is common due to their high efficiency and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-3-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-6-ethyl-3-methylquinoline has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

    Medicine: Quinoline derivatives are used in the development of pharmaceuticals, particularly antimalarial drugs like chloroquine and hydroxychloroquine.

    Industry: The compound is used in the production of dyes, agrochemicals, and corrosion inhibitors

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-methylquinoline: Lacks the amino group at the 2-position.

    2-Aminoquinoline: Lacks the ethyl and methyl groups.

    6-Ethyl-3-methylquinoline: Lacks the amino group at the 2-position.

Uniqueness

2-Amino-6-ethyl-3-methylquinoline is unique due to the presence of both the amino group and the alkyl substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-ethyl-3-methylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

COPGYNHTOKQERN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C(=C2)C)N

Origin of Product

United States

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